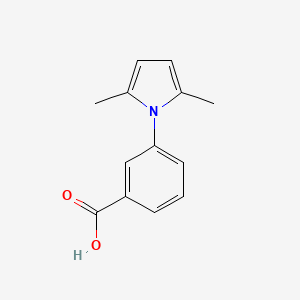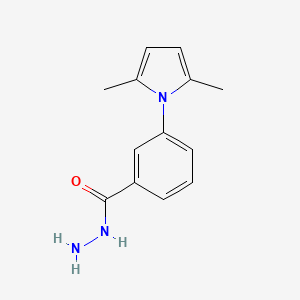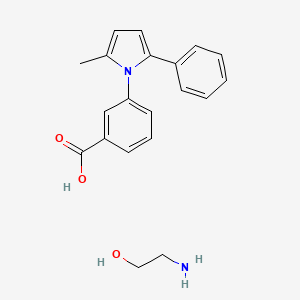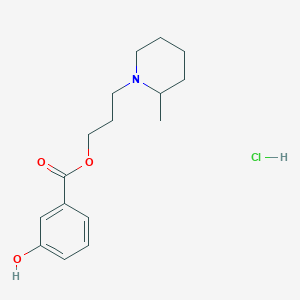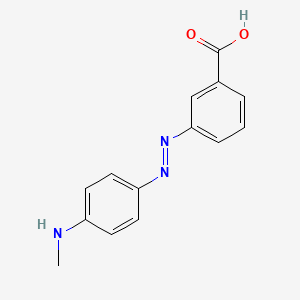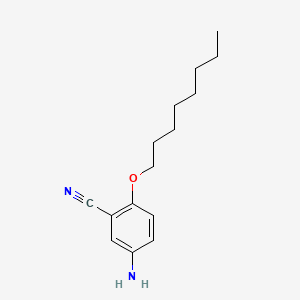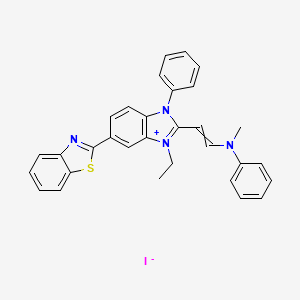
Inhibiteur d'Akt IV
Vue d'ensemble
Description
L'inhibiteur d'Akt IV est un composé qui inhibe spécifiquement l'activité de la protéine kinase Akt. Cette inhibition se produit par liaison compétitive au site de liaison de l'ATP de l'Akt, empêchant sa phosphorylation et son activation subséquente .
Applications De Recherche Scientifique
Akt inhibitor IV has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the activity of the Akt protein kinase and its role in various cellular processes . In biology, it is used to investigate the signaling pathways involving Akt and its downstream targets .
In medicine, Akt inhibitor IV is being explored as a potential therapeutic agent for the treatment of various cancers. By inhibiting the activity of Akt, it can prevent the abnormal activation of the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signaling pathway, which is commonly dysregulated in cancer cells . Additionally, it has shown promise in reducing the growth of cancer cells and enhancing the effectiveness of other anticancer drugs .
In industry, Akt inhibitor IV is used in the development of new drugs and therapeutic agents. Its ability to specifically target the Akt protein kinase makes it a valuable tool for drug discovery and development .
Mécanisme D'action
Target of Action
Akt Inhibitor IV, also known as “5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide”, primarily targets the Akt protein , a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . Akt plays a key role in regulating a number of oncogenic functions, including cell survival .
Mode of Action
Akt Inhibitor IV inhibits Akt activation and reduces phosphorylation of Akt at Ser473 and Thr308 in a dose-dependent manner . It inhibits Akt-mediated nuclear export of Forkhead box class O transcription factor 1a (FOXO1a) .
Biochemical Pathways
Akt Inhibitor IV affects the PI3K/Akt signaling pathway, which regulates proliferation, survival, and metabolism . The inhibition of Akt prevents the abnormal activation of PI3K/Akt/mTOR signaling pathways by Akt as well as other sources like PI3K, PTEN, and mTORC2 .
Pharmacokinetics
The pharmacokinetics of Akt inhibitors, including Akt Inhibitor IV, are complex and can be influenced by various factors .
Result of Action
Akt Inhibitor IV has been shown to inhibit the replication of parainfluenza virus 5 (PIV5) in HeLa cells . It also reduces the growth of cancer cells via a reduction in mitochondrial polarization and increased production of reactive oxygen species (ROS) . Moreover, it has been found to have broad anti-tumor activity in a number of PI3K-active pre-clinical models .
Action Environment
The action of Akt Inhibitor IV can be influenced by environmental factors. For instance, hypoxia-induced activation of eIF2α requires Akt , suggesting that the cellular environment can influence the efficacy of Akt Inhibitor IV. Additionally, mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Akt Inhibitor IV interacts with Akt, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . It inhibits Akt phosphorylation/activation, thereby disrupting the signaling pathways involved in cell survival, proliferation, and metabolism . The compound’s interaction with Akt is thought to be through competitive binding to the ATP-binding site of Akt .
Cellular Effects
Akt Inhibitor IV has significant effects on various types of cells and cellular processes. It has been shown to block Akt-mediated FOXO1a nuclear export and cell proliferation in 786-O cells . In addition, it has been found to inhibit the replication of various viruses through an Akt-independent mechanism .
Molecular Mechanism
The molecular mechanism of action of Akt Inhibitor IV involves its binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation . By inhibiting Akt activation, it disrupts the PI3K/AKT signaling pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is a reversible inhibitor, suggesting that its effects may be temporary and dependent on the presence of the inhibitor .
Dosage Effects in Animal Models
While specific dosage effects of Akt Inhibitor IV in animal models are not extensively reported, it has been shown to inhibit tumor growth in several mouse tumor models when administered orally on a daily basis .
Metabolic Pathways
Akt Inhibitor IV is involved in the PI3K/AKT signaling pathway, a key pathway in cellular metabolism . By inhibiting Akt, this compound disrupts this pathway, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of Akt Inhibitor IV is not explicitly reported in the literature. Akt, the target of Akt Inhibitor IV, is known to be localized in the cytoplasm and can translocate to the plasma membrane upon activation . Therefore, it is plausible that Akt Inhibitor IV may also be found in these subcellular locations.
Méthodes De Préparation
La synthèse de l'inhibiteur d'Akt IV implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse exactes et les conditions de réaction sont exclusives et peuvent varier selon le fabricant. l'approche générale implique l'utilisation de techniques de synthèse organique pour créer la structure moléculaire souhaitée .
Les méthodes de production industrielle de l'this compound impliquent généralement des procédés de synthèse organique à grande échelle. Ces méthodes sont conçues pour garantir un rendement élevé et la pureté du produit final. Le processus de production peut inclure des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
L'inhibiteur d'Akt IV subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Par exemple, en présence d'un agent oxydant, l'this compound peut subir une oxydation pour former un composé différent avec des propriétés chimiques modifiées. De même, les réactions de réduction peuvent conduire à la formation de produits réduits avec différents groupes fonctionnels. Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, ce qui entraîne la formation de nouveaux composés .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme une sonde chimique pour étudier l'activité de la protéine kinase Akt et son rôle dans divers processus cellulaires . En biologie, il est utilisé pour étudier les voies de signalisation impliquant Akt et ses cibles en aval .
En médecine, l'this compound est exploré comme un agent thérapeutique potentiel pour le traitement de divers cancers. En inhibant l'activité d'Akt, il peut prévenir l'activation anormale de la voie de signalisation de la phosphoinositide 3-kinase/Akt/cible mammalienne de la rapamycine, qui est souvent dysrégulée dans les cellules cancéreuses . De plus, il s'est montré prometteur pour réduire la croissance des cellules cancéreuses et améliorer l'efficacité d'autres médicaments anticancéreux .
Dans l'industrie, l'this compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques. Sa capacité à cibler spécifiquement la protéine kinase Akt en fait un outil précieux pour la découverte et le développement de médicaments .
Mécanisme d'action
L'this compound exerce ses effets en inhibant spécifiquement l'activité de la protéine kinase Akt. Cette inhibition se produit par liaison compétitive au site de liaison de l'ATP de l'Akt, empêchant sa phosphorylation et son activation subséquente . L'inhibition de l'activité d'Akt conduit à la perturbation de divers processus cellulaires, notamment la survie cellulaire, la prolifération et le métabolisme .
Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de l'this compound comprennent la voie de signalisation de la phosphoinositide 3-kinase/Akt/cible mammalienne de la rapamycine. En inhibant Akt, le composé peut prévenir l'activation des cibles en aval telles que les facteurs de transcription de la boîte Forkhead de classe O et la cible mammalienne de la rapamycine, qui jouent des rôles clés dans la survie et la croissance cellulaires .
Comparaison Avec Des Composés Similaires
L'inhibiteur d'Akt IV est l'un des nombreux composés qui ciblent spécifiquement la protéine kinase Akt. Ces composés inhibent également l'activité d'Akt par liaison compétitive au site de liaison de l'ATP, mais ils peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques .
Comparé à d'autres inhibiteurs d'Akt, l'this compound a montré des propriétés uniques en termes de sa capacité à inhiber l'exportation nucléaire Akt-médiée du facteur de transcription de la boîte Forkhead de classe O 1a et à réduire la croissance des cellules cancéreuses . Son efficacité à inhiber la réplication de certains virus, tels que le virus parainfluenza 5, le distingue également d'autres composés similaires .
Références
Propriétés
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYRELMNTQSBIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27IN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681281-88-9 | |
| Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Akt Inhibitor IV exert its inhibitory effects on Akt?
A: Akt Inhibitor IV is a cell-permeable, small molecule inhibitor that directly targets Akt, primarily by competing for the ATP-binding site of the kinase. [, , , , ] This interaction prevents Akt phosphorylation and subsequent activation, ultimately inhibiting the downstream signaling cascade. [, , , ]
Q2: What are the primary downstream consequences of inhibiting Akt activity with Akt Inhibitor IV?
A: Akt regulates numerous cellular processes, including cell survival, proliferation, growth, metabolism, and angiogenesis. [, , , , , ] Inhibiting Akt with Akt Inhibitor IV can lead to diverse outcomes depending on the cell type and context. Reported effects include:
- Reduced Cell Proliferation and Survival: [, , , , , ] Akt inhibition can trigger cell cycle arrest, induce apoptosis, and sensitize cells to other cytotoxic agents.
- Modulation of Glucose Metabolism: [, , ] Akt Inhibitor IV can influence glucose uptake and metabolism by affecting glucose transporters and key enzymes like hexokinase II. []
- Impaired Angiogenesis: [, ] By disrupting Akt signaling, Akt Inhibitor IV can interfere with the formation of new blood vessels, a process crucial for tumor growth and progression.
- Modulation of Autophagy: [, ] Akt Inhibitor IV can both promote [] and inhibit [] autophagy, a cellular process involved in degradation and recycling of cellular components.
- Altered Immune Responses: [, ] Akt plays a role in immune cell function and inflammation. Inhibiting Akt can modulate cytokine production and immune cell activation.
Q3: What is the molecular formula and weight of Akt Inhibitor IV?
A3: The molecular formula of Akt Inhibitor IV is C28H24IN3S. Its molecular weight is 573.5 g/mol.
Q4: Is there any spectroscopic data available for Akt Inhibitor IV?
A4: While the provided research papers primarily focus on the biological activity and applications of Akt Inhibitor IV, they do not provide detailed spectroscopic data such as 1H and 13C NMR, IR, or UV-Vis spectra. To obtain this information, one could refer to the compound's certificate of analysis or consult spectral databases.
Q5: Does Akt Inhibitor IV possess any catalytic properties?
A: Akt Inhibitor IV is primarily recognized as a reversible inhibitor of Akt kinase activity. It is not reported to possess any inherent catalytic properties. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)

